(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
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Overview
Description
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, a butyl side chain, and a p-tolyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Introduction of the Butyl Side Chain: The butyl side chain can be introduced via alkylation reactions using butyl halides or butyl Grignard reagents.
Formation of the Urea Derivative: The final step involves the condensation of the quinazolinone intermediate with p-tolyl isocyanate under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized quinazolinone derivatives.
Reduction: Formation of reduced quinazolinone derivatives with altered functional groups.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains and functional groups.
Urea Derivatives: Compounds with urea functional groups but different core structures.
Uniqueness
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to its specific combination of a quinazolinone core, a butyl side chain, and a p-tolyl group. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
941984-40-3 |
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Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.422 |
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-3-4-13-24-18(16-7-5-6-8-17(16)22-20(24)26)23-19(25)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H2,21,23,25) |
InChI Key |
CWAVKIGPVFSCRS-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
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